molecular formula C17H36ClNO B6598283 dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride CAS No. 38094-02-9

dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride

Cat. No. B6598283
CAS RN: 38094-02-9
M. Wt: 305.9 g/mol
InChI Key: ZQNIKUGQABQQKK-BACBYAOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl(3-hydroxyprop-1-en-1-yl)dimethylazanium chloride, also known as dodecyltrimethylammonium chloride (DTAC), is a quaternary ammonium compound and a cationic surfactant used in a variety of applications, including industrial and laboratory settings. It is a colorless, water-soluble liquid with a characteristic odor and a melting point of -12°C. DTAC is a widely used surfactant in industry, with applications ranging from emulsion polymerization to oil recovery. It is also used in a variety of laboratory settings, including as a reagent in organic synthesis and as a surfactant for chromatographic and electrophoretic separations.

Scientific Research Applications

DTAC is widely used in scientific research as a surfactant, reagent, and catalyst. It is used in a variety of chromatographic and electrophoretic separation techniques, including high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and capillary electrophoresis (CE). It is also used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an additive in emulsion polymerization.

Mechanism of Action

DTAC works by forming a surface active monolayer on the surface of a substrate, which reduces the surface tension and increases the wettability of the substrate. This monolayer is formed by the quaternary ammonium cation binding to the substrate surface, while the hydrophobic alkyl chain of the molecule interacts with the hydrophobic region of the substrate. This reduces the surface tension and increases the wettability of the substrate, allowing for the efficient transfer of materials.
Biochemical and Physiological Effects
DTAC is generally regarded as a safe and non-toxic surfactant. However, it has been shown to have some adverse effects on certain aquatic organisms. In particular, it has been shown to cause damage to the gills of fish and other aquatic organisms, as well as to cause reproductive and developmental toxicity. It is also known to be an irritant to the skin, eyes, and mucous membranes.

Advantages and Limitations for Lab Experiments

The use of DTAC in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is readily available in a variety of concentrations. It is also a non-toxic, non-irritating surfactant, and can be used in a variety of chromatographic and electrophoretic separation techniques. However, it is important to note that DTAC can be toxic to aquatic organisms and can be an irritant to the skin, eyes, and mucous membranes.

Future Directions

There are a number of potential future directions for the use of DTAC. One potential direction is the development of novel methods for the synthesis and purification of DTAC. Another potential direction is the development of new applications for DTAC, such as in the synthesis of polymers or in the formulation of emulsions. Additionally, there is potential for the development of new analytical techniques for the detection and quantification of DTAC. Finally, further research is needed to better understand the biochemical and physiological effects of DTAC, as well as to develop methods for the safe and efficient use of DTAC in laboratory and industrial settings.

Synthesis Methods

DTAC is typically synthesized from dodecyl alcohol and methyl chloride. This reaction produces a quaternary ammonium salt, which is then neutralized with an alkali such as sodium hydroxide. The resulting solution is then filtered and concentrated to produce a colorless, water-soluble liquid. Other methods of synthesis include the reaction of dodecyl alcohol with dimethyl sulfate or dimethyl sulfoxide.

properties

IUPAC Name

dodecyl-[(E)-3-hydroxyprop-1-enyl]-dimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36NO.ClH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17-19;/h14,16,19H,4-13,15,17H2,1-3H3;1H/q+1;/p-1/b16-14+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNIKUGQABQQKK-BACBYAOASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C=CCO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)/C=C/CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38094-02-9
Record name Ammonium, dodecyldimethyl(3-hydroxypropenyl)-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038094029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.